(7-{[(4-Ethylphenyl)methyl]sulfanyl}-5-(2-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol
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Description
(7-{[(4-Ethylphenyl)methyl]sulfanyl}-5-(2-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol is a useful research compound. Its molecular formula is C27H24FN3O2S and its molecular weight is 473.57. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Studies
Research on similar compounds, such as the catalyst- and solvent-free synthesis of 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide through microwave-assisted Fries rearrangement, highlights the potential for efficient, regioselective synthesis methods in pharmaceutical and materials science. These processes often involve the strategic use of intermediate compounds for the preparation of more complex molecules, offering insights into the synthesis pathways that might be applicable to the compound (Moreno-Fuquen et al., 2019).
Conformational Analysis and Chemical Reactivity
The synthesis and characterization of compounds like 2-alkyl- and 2-arylsulfanyl-1-aminocyclopropanecarboxylic acids demonstrate the importance of conformational analysis in understanding the reactivity and potential applications of sulfur-containing compounds in medicinal chemistry and enzyme inhibition studies (Clerici et al., 1999).
Potential Antitumor Activity
Studies on imidazotetrazines, like the synthesis of 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, indicate the potential antitumor activity of nitrogen-rich heterocyclic compounds. These compounds may act as prodrugs, releasing active metabolites under physiological conditions, suggesting a possible research direction for the anticancer properties of related complex molecules (Stevens et al., 1984).
Catalytic Applications and Material Science
The development of novel catalysts using sulfur and nitrogen-containing heterocycles, such as in the catalyst-free synthesis of oxazolones, is of great interest in organic synthesis and material science. These compounds can serve as building blocks for more complex structures, potentially including catalysts for specific reactions (Clerici et al., 1999).
Theoretical and Computational Chemistry
Theoretical studies and density functional theory (DFT) calculations, such as those performed on prototropy processes and Fries rearrangement reactions, provide valuable insights into the electronic structure, reactivity, and potential chemical transformations of complex molecules. This computational approach can predict the behavior and applications of the compound in various scientific domains (Moreno-Fuquen et al., 2019).
Properties
IUPAC Name |
[7-[(4-ethylphenyl)methylsulfanyl]-5-(2-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FN3O2S/c1-3-17-8-10-18(11-9-17)15-34-27-22-12-21-19(14-32)13-29-16(2)24(21)33-26(22)30-25(31-27)20-6-4-5-7-23(20)28/h4-11,13,32H,3,12,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLMDCSOARADRMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.